5-Fluoro-4-iodo-2-nitrobenzyl bromide
Description
The Significance of Polyfunctionalized Halogenated Nitrobenzyl Compounds in Contemporary Organic Chemistry Research
Polyfunctionalized halogenated nitrobenzyl compounds are aromatic molecules characterized by a benzene (B151609) ring substituted with one or more halogen atoms, a nitro group, and a bromomethyl group. This unique combination of functional groups imparts a rich and versatile chemical reactivity, making them valuable building blocks in organic synthesis.
The presence of halogens (such as fluorine and iodine), a nitro group, and a benzyl (B1604629) bromide moiety on the same aromatic scaffold allows for a wide range of chemical transformations. The benzyl bromide group is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. rasayanjournal.co.in The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic position. youtube.com Furthermore, the halogens can serve as handles for cross-coupling reactions or can modulate the electronic properties and lipophilicity of the molecule, which is of particular importance in medicinal chemistry. youtube.com
These compounds are instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. wikipedia.orgsynquestlabs.com The ability to selectively functionalize different parts of the molecule makes them powerful intermediates in the construction of intricate molecular architectures. nbinno.com
Structural Context and Research Focus on 5-Fluoro-4-iodo-2-nitrobenzyl Bromide
This compound is a specific example of a polyfunctionalized halogenated nitrobenzyl compound. Its structure is defined by a benzene ring with four different substituents: a fluorine atom at position 5, an iodine atom at position 4, a nitro group at position 2, and a bromomethyl group at position 1.
The research focus on this particular molecule stems from the unique interplay of its substituents. The ortho-nitro group is known to influence the reactivity of the benzylic bromide through both steric hindrance and potential intramolecular interactions. nih.govnih.gov The para-iodo and meta-fluoro substituents further modulate the electronic environment of the molecule. Halogens exert both inductive and resonance effects, with fluorine being highly electronegative (strong -I effect) and iodine being more polarizable. wikipedia.orglibretexts.org The combination of these effects makes this compound a subject of interest for studying reaction mechanisms and for its potential as a specialized reagent in multi-step organic syntheses.
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFINO2 |
|---|---|
Molecular Weight |
359.92 g/mol |
IUPAC Name |
1-(bromomethyl)-5-fluoro-4-iodo-2-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
InChI Key |
IWRXLJHPSSHCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrFINO₂ |
| Molecular Weight | 375.92 g/mol |
| Appearance | Expected to be a solid, likely pale yellow, typical for nitroaromatic compounds. |
| Melting Point | Estimated to be in the range of related nitrobenzyl bromides, such as 2-nitrobenzyl bromide (44-46 °C) and 4-nitrobenzyl bromide (96-99 °C). sigmaaldrich.comsigmaaldrich.com The presence of multiple halogens would likely increase the melting point. |
| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents like dichloromethane, chloroform, and acetone, similar to other nitrobenzyl halides. fishersci.ca |
Synthesis
A plausible synthetic route for 5-Fluoro-4-iodo-2-nitrobenzyl bromide can be proposed based on established methods in aromatic chemistry, although a specific documented synthesis for this exact molecule is not found. The synthesis would likely start from a substituted toluene (B28343) and involve a series of electrophilic aromatic substitution reactions followed by a final side-chain bromination. The order of the substitution steps is critical and is dictated by the directing effects of the substituents. wikipedia.orgorganicchemistrytutor.com
A potential synthetic pathway could be:
Nitration of 3-fluorotoluene: 3-Fluorotoluene can be nitrated to introduce a nitro group. The fluorine atom is an ortho, para-director. Nitration would likely yield a mixture of isomers, including the desired 5-fluoro-2-nitrotoluene. prepchem.com
Iodination of 5-fluoro-2-nitrotoluene: The next step would be the introduction of an iodine atom. The methyl group is an activating ortho, para-director, while the nitro group is a deactivating meta-director. The fluorine is a deactivating ortho, para-director. The combined directing effects would favor iodination at the position para to the methyl group and ortho to the fluorine, which is the desired position 4.
Free-Radical Bromination: The final step would be the bromination of the methyl group of the resulting 5-fluoro-4-iodo-2-nitrotoluene. This is typically achieved using a free-radical brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation. acs.orgoregonstate.edubyjus.com This reaction selectively brominates the benzylic position. pearson.com
Reactivity and Potential Applications
Strategic Approaches to Halogenation on the Aromatic Core
The synthesis of the key intermediate, 5-fluoro-4-iodo-2-nitrotoluene, requires careful consideration of the directing effects of the substituents on the aromatic ring. A plausible starting material is 4-fluoro-2-nitrotoluene. In this molecule, the methyl group is ortho, para-directing; the fluorine atom is also ortho, para-directing; and the nitro group is a meta-directing deactivator. The desired iodination at the 5-position is electronically favored, as it is ortho to the methyl group, ortho to the fluorine atom, and meta to the nitro group.
Electrophilic iodination is a common method for introducing an iodine atom onto an aromatic ring. Due to the low reactivity of iodine itself, the reaction typically requires an activating agent or an oxidant to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). libretexts.org For deactivated or moderately activated rings like a substituted nitrotoluene, stronger iodinating systems are necessary.
Common reagents for this purpose include:
Iodine with an Oxidizing Agent: A mixture of molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide, nitric acid, or a copper salt (e.g., CuCl₂) can generate the electrophilic species in situ. libretexts.org
N-Iodosuccinimide (NIS): Often used with an acid catalyst like p-toluenesulfonic acid (PTSA), NIS is an effective source of electrophilic iodine.
Iodine Monochloride (ICl): A potent electrophile that can iodinate even deactivated rings.
Silver Salt Systems: Combinations like silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄) with iodine can be highly effective, offering good regioselectivity in certain cases. nih.gov The choice of reagent and reaction conditions is critical to achieving the desired regioselectivity and avoiding side reactions.
The table below summarizes various electrophilic iodination systems and their characteristics.
Interactive Table: Electrophilic Iodination Reagents| Reagent/System | Typical Substrates | Key Features | Citation |
|---|---|---|---|
| I₂ / H₂O₂ | Activated and moderately activated arenes | "Green" oxidant, byproduct is water. | libretexts.org |
| N-Iodosuccinimide (NIS) / Acid | Phenols, anilines, activated arenes | Mild conditions, good for sensitive substrates. | nih.gov |
| Iodine Monochloride (ICl) | General arenes, including deactivated rings | Highly reactive electrophile. | youtube.com |
| Ag(I) Salts / I₂ | Halogenated phenols, anisoles, anilines | Can provide high regioselectivity with specific silver salts. | nih.gov |
While starting with a fluorinated precursor is often more direct, the introduction of fluorine onto an existing iodo-nitroaromatic ring is a theoretical alternative.
Nucleophilic Fluorination: This approach, typically an SNAr reaction, would require a suitable leaving group (like chlorine or a nitro group) at the target position and harsh reaction conditions (high temperatures, polar aprotic solvents). The use of diaryliodonium salts has emerged as a potent method for nucleophilic fluorination, even on electron-rich systems, often catalyzed by copper. researchgate.netnih.gov However, achieving the required regioselectivity on a complex substrate remains a significant challenge.
Electrophilic Fluorination: This method involves reacting a nucleophilic carbon center (such as an organometallic species) or an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used. wikipedia.orgbrynmawr.edu For a substrate like 4-iodo-2-nitrotoluene, direct electrophilic fluorination would likely lack the desired regiocontrol due to the existing substituents' directing effects. Hypervalent iodine reagents have also been developed to act as electrophilic fluorinating agents. nih.govresearchgate.netarkat-usa.org
Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in aromatic functionalization. wikipedia.orgorganic-chemistry.org This strategy uses a directing metalation group (DMG) to chelate with an organolithium reagent (e.g., n-butyllithium), which then deprotonates the sterically closest ortho-position. The resulting aryllithium intermediate is then quenched with an electrophile.
Fluorine itself can serve as a directing group, promoting lithiation at the ortho position. capes.gov.br A potential DoM strategy for synthesizing 5-fluoro-4-iodo-2-nitrotoluene could involve:
Starting with 4-fluoro-2-nitrotoluene.
Using the fluorine atom as a DMG to direct lithiation to the 5-position with a strong base like lithium diisopropylamide (LDA) at low temperatures.
Quenching the resulting organolithium species with an iodine source (e.g., I₂).
However, this approach faces potential complications. The strong base could react with the acidic benzylic protons of the methyl group or interact with the nitro group. Therefore, careful selection of the base and reaction conditions is essential. wikipedia.orgorganic-chemistry.org
Benzylic Bromination of Precursor Toluene (B28343) Derivatives
Once the precursor, 5-fluoro-4-iodo-2-nitrotoluene, is obtained, the final step is the selective bromination of the methyl group to form the benzyl bromide. This is typically achieved via a free-radical chain reaction.
The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator. The presence of the electron-withdrawing nitro group deactivates the benzyl position, making the reaction slower than for electron-rich toluenes. acs.org
Initiation: The reaction can be initiated by traditional radical initiators like azobisisobutyronitrile (AIBN) or by photochemical means (UV or visible light).
Visible Light-Mediated Processes: In recent years, visible light-induced brominations have gained prominence as a greener and milder alternative. acs.orgorganic-chemistry.orgresearchgate.net These reactions often proceed under mild conditions, using solvents like acetonitrile (B52724) instead of hazardous chlorinated solvents such as carbon tetrachloride (CCl₄). organic-chemistry.org Continuous-flow reactors have been shown to be particularly effective, allowing for precise control over reaction time and temperature, leading to high yields and selectivities. acs.orgorganic-chemistry.org For a deactivated substrate like a nitrotoluene derivative, tuning the temperature and residence time in a flow reactor can achieve high conversion and excellent selectivity. acs.org
The table below details findings from studies on the visible light-mediated benzylic bromination of substituted toluenes.
Interactive Table: Visible Light-Mediated Benzylic Bromination with NBS| Substrate | Solvent | Conditions | Conversion/Yield | Selectivity | Citation |
|---|---|---|---|---|---|
| 4-Nitrotoluene | Acetonitrile | 1.05 equiv. NBS, 60 °C, 50 min (flow reactor) | 90% Conversion | 99% | acs.org |
| 4-Chlorotoluene | Acetonitrile | 1.05 equiv. NBS, 20 °C, 13 min (flow reactor) | High Conversion | 92% | acs.org |
| 4-Substituted Toluenes | Water | 40 W incandescent bulb | Effective for various groups (Me, COOEt) | High | researchgate.net |
While NBS is the most prevalent reagent for benzylic bromination, other methods exist. Elemental bromine (Br₂) can be used, typically with UV light initiation, but it is less selective than NBS and can lead to side reactions like aromatic bromination, especially in the absence of a radical initiator. Patent literature sometimes describes the use of liquid bromine dripped into the heated toluene precursor under illumination to produce the corresponding benzyl bromide. google.com Other N-bromo compounds, such as dibromodimethylhydantoin (DBDMH), can also serve as sources of bromine radicals for similar transformations. The key to any of these methods is the generation of a bromine radical which can abstract a benzylic hydrogen, initiating the radical chain process that leads to the final product.
Incorporation of the Nitro Group: Nitration Strategies
The introduction of the nitro group (NO₂) onto the aromatic ring is a pivotal step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, employing a nitrating agent. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
A common and effective method for nitration involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). cerritos.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com
In a plausible synthetic sequence for this compound, the nitration step would likely be performed on a precursor such as 4-fluoro-3-iodotoluene (B1295844). The directing effects of the substituents on this precursor are crucial for determining the position of the incoming nitro group. The fluorine atom is an ortho, para-director, while the iodine atom is also an ortho, para-director, although deactivating. The methyl group is an ortho, para-director and is activating. The interplay of these directing effects will influence the formation of the desired 2-nitro isomer. The fluorine at C4 and the methyl group at C1 would direct the nitro group to the C2, C3, and C5 positions. The iodine at C3 would direct to the C2 and C4 positions. The desired 2-nitro product is favored by the directing effects of both the fluorine and the methyl group.
The reaction conditions for nitration must be carefully controlled to optimize the yield of the desired isomer and to minimize the formation of byproducts, such as dinitrated compounds. cerritos.edu The temperature is typically kept low, often in an ice bath, to control the exothermic nature of the reaction and to enhance regioselectivity.
Solid acid catalysts have also been explored for the nitration of fluorotoluenes, offering a potentially cleaner and more regioselective alternative to the traditional mixed-acid system. rsc.org These catalysts can lead to high conversions and selectivities under milder conditions. rsc.org
Sequential and Convergent Synthesis Pathways to this compound
The synthesis of this compound is most logically approached through a sequential synthesis pathway . This involves the step-by-step introduction of the functional groups onto a starting aromatic ring. A possible sequential route is outlined below:
Iodination of 4-fluorotoluene: The synthesis could commence with the iodination of commercially available 4-fluorotoluene. This can be achieved using various iodinating agents, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide. The directing effect of the fluorine (ortho, para-director) and the methyl group (ortho, para-director) would likely lead to the formation of 4-fluoro-3-iodotoluene as a major product.
Nitration of 4-fluoro-3-iodotoluene: The resulting 4-fluoro-3-iodotoluene would then undergo nitration, as described in the previous section, to introduce the nitro group at the 2-position, yielding 5-fluoro-4-iodo-2-nitrotoluene. The regioselectivity of this step is critical and would likely result in a mixture of isomers requiring purification.
Benzylic Bromination: The final step is the bromination of the methyl group of 5-fluoro-4-iodo-2-nitrotoluene to give the target compound, this compound. This is a free-radical substitution reaction, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and a non-polar solvent like carbon tetrachloride (CCl₄). Irradiation with UV light can also initiate the reaction.
A convergent synthesis pathway is an alternative strategy where different fragments of the target molecule are synthesized separately and then joined together in the later stages of the synthesis. For a relatively small molecule like this compound, a sequential approach is generally more practical and common. However, a hypothetical convergent approach could involve the synthesis of a pre-functionalized aromatic ring that is then coupled with a side chain. Given the nature of the target compound, a sequential pathway remains the more straightforward and likely method of synthesis.
Analysis of Synthetic Efficiency, Yields, and Regioselectivity
Nitration: The nitration of substituted aromatics can often lead to a mixture of regioisomers. For the nitration of 4-fluoro-3-iodotoluene, the formation of the desired 5-fluoro-4-iodo-2-nitrotoluene would compete with the formation of other isomers. The yield of the desired isomer would depend on the specific reaction conditions, including the choice of nitrating agent, temperature, and reaction time. Typical yields for the nitration of substituted toluenes can vary widely but are often in the range of 50-80% for the desired isomer after purification.
Benzylic Bromination: The free-radical bromination of the methyl group of a nitrotoluene is generally an efficient reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions such as aromatic bromination. Yields for this type of reaction are often high, frequently exceeding 80%.
The following table provides hypothetical data for the key synthetic steps, based on typical results for similar transformations reported in the literature.
| Step | Reaction | Reagents and Conditions | Regioselectivity (desired isomer) | Typical Yield |
| 1 | Iodination of 4-fluorotoluene | I₂, HIO₃, H₂SO₄, CCl₄ | Moderate to High | 60-75% |
| 2 | Nitration of 4-fluoro-3-iodotoluene | HNO₃, H₂SO₄, 0-5 °C | Moderate | 50-65% |
| 3 | Benzylic Bromination | NBS, BPO, CCl₄, reflux | High | >80% |
Reactions Involving the Benzylic Bromide Moiety
The benzylic bromide in this compound is a key site for chemical modification, readily undergoing substitution and elimination reactions.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)
The benzylic bromide is prone to nucleophilic substitution, a fundamental class of reactions in organic chemistry. These reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway or the bimolecular S(_N)2 pathway. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.
In the case of this compound, the presence of the electron-withdrawing nitro group at the ortho position can influence the reaction pathway. While benzylic systems can often stabilize a carbocation, favoring an S(_N)1 mechanism, the strong inductive and resonance electron-withdrawing effect of the nitro group can destabilize the adjacent benzylic carbocation. Consequently, the S(_N)2 pathway is often favored, especially with strong nucleophiles.
In an S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. This is a common pathway for primary benzylic halides. For instance, reactions with nucleophiles like amines or alkoxides would be expected to proceed via an S(_N)2 mechanism. The reaction of halogenoalkanes with ammonia, for example, typically follows an S(_N)2 pathway, leading to the formation of primary amines, which can then undergo further substitution. researchgate.net
| Nucleophile | Expected Product | Probable Pathway |
| Ammonia (NH(_3)) | 5-Fluoro-4-iodo-2-nitrobenzylamine | S(_N)2 |
| Sodium Methoxide (NaOCH(_3)) | 5-Fluoro-4-iodo-2-nitrobenzyl methyl ether | S(_N)2 |
| Sodium Cyanide (NaCN) | (5-Fluoro-4-iodo-2-nitrophenyl)acetonitrile | S(_N)2 |
Elimination Reactions to Styrene (B11656) Derivatives
Under basic conditions, this compound can undergo elimination reactions to form a substituted styrene derivative. This typically occurs via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon adjacent to the aromatic ring, and the bromide ion is eliminated simultaneously. The presence of the electron-withdrawing nitro group can facilitate this process by increasing the acidity of the benzylic protons. For instance, treatment with a strong, non-nucleophilic base would likely promote the formation of 1-(bromomethyl)-5-fluoro-4-iodo-2-nitrobenzene's corresponding styrene. Studies on similar compounds, such as 4-nitrobenzyl bromide, have shown the formation of dimeric ethane (B1197151) derivatives through radical anion mechanisms with certain bases, while with others, elimination products can be observed. chemicalbook.com
Radical Coupling and Addition Reactions
The benzylic bromide can also participate in radical reactions. For example, in the presence of a radical initiator, it could undergo coupling reactions. The synthesis of related nitrobenzyl bromides often involves radical bromination of the corresponding nitrotoluene precursor, highlighting the stability of the benzylic radical intermediate. libretexts.org This suggests that this compound could participate in radical coupling and addition reactions.
Reactivity of the Aromatic Halogens (Fluoro and Iodo)
The aromatic ring of this compound is substituted with both fluorine and iodine atoms, offering opportunities for selective functionalization through cross-coupling and halogen exchange reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura and Sonogashira
The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C4 position (where iodine is located).
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a powerful tool for forming carbon-carbon bonds. researchgate.net It is expected that the C-I bond of this compound would selectively react with various boronic acids in the presence of a palladium catalyst and a base, leaving the C-F bond intact. This selectivity is a common strategy in the synthesis of complex molecules.
The Sonogashira reaction is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.ukoakwoodchemical.com Similar to the Suzuki-Miyaura reaction, the greater reactivity of the aryl iodide compared to the aryl fluoride (B91410) would allow for the selective coupling of a terminal alkyne at the C4 position of this compound. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.ukoakwoodchemical.com
| Reaction | Coupling Partner | Expected Product | Catalyst System (General) |
| Suzuki-Miyaura | Phenylboronic acid | 5-Fluoro-2-nitro-4-phenylbenzyl bromide | Pd catalyst (e.g., Pd(PPh(_3))(_4)), Base (e.g., Na(_2)CO(_3)) |
| Sonogashira | Phenylacetylene | 5-Fluoro-2-nitro-4-(phenylethynyl)benzyl bromide | Pd catalyst (e.g., PdCl(_2)(PPh(_3))(_2)), Cu(I) salt (e.g., CuI), Amine base (e.g., Et(_3)N) |
This table illustrates the predicted outcomes of selective cross-coupling reactions based on established principles. Specific experimental validation for this compound was not found in the provided search results.
Halogen Exchange (Halex) Reactions on the Aromatic Ring
Halogen exchange (Halex) reactions provide a method for replacing one halogen with another on an aromatic ring. In the context of this compound, the focus would be on potentially replacing the iodo or fluoro group. The replacement of iodine with fluorine can be achieved under specific conditions, often requiring a fluoride source like potassium fluoride and sometimes a catalyst. The presence of an electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, which is the underlying mechanism of many Halex reactions. However, the selective replacement of one halogen in the presence of another requires careful control of reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group
The chemical architecture of this compound is primed for Nucleophilic Aromatic Substitution (SNAr) reactions, a process significantly influenced by the electronic properties of its substituents. The nitro group at the C2 position is a powerful activating group for this type of transformation. libretexts.orgmdpi.com Its strong electron-withdrawing nature depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
The mechanism of SNAr reactions involves two main steps: the nucleophile adds to the electron-deficient aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. mdpi.com The stability of the Meisenheimer complex is crucial, and the nitro group plays a pivotal role in this stabilization. For an attack to be productive, the negative charge of the intermediate must be delocalized onto the electron-withdrawing nitro group. This stabilization is only effective when the nucleophile attacks at positions ortho or para to the nitro group. libretexts.org
In the case of this compound, the key positions relative to the C2-nitro group are:
C4-Iodo: This position is para to the nitro group.
C5-Fluoro: This position is meta to the nitro group.
Therefore, nucleophilic attack is strongly favored at the C4 position, leading to the displacement of the iodide ion. The meta-positioned fluorine atom is not activated by the nitro group and would not typically be displaced under SNAr conditions. libretexts.org While fluorine is generally a better leaving group than other halogens in many SNAr reactions due to the high electronegativity polarizing the C-F bond, the activation by the para-nitro group makes the C-I bond the primary site of reaction. nih.govyoutube.com
Transformations of the Nitro Group
The nitro group is not merely a static activating element; it is also a functional handle that can undergo various chemical transformations, profoundly altering the molecule's structure and reactivity.
Reduction to Amine Functionality
One of the most synthetically valuable transformations of the nitro group is its reduction to an amine. sci-hub.st This conversion of this compound to 5-fluoro-4-iodo-2-aminobenzyl bromide introduces a nucleophilic amino group, opening up new avenues for further functionalization.
The reduction must be performed with careful consideration of the other functional groups present—the fluoro, iodo, and benzyl bromide moieties. Chemoselectivity is paramount to avoid unwanted side reactions such as dehalogenation or reduction of the benzylic position. sci-hub.st A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. scispace.comorganic-chemistry.org
| Reagent System | Typical Conditions | Notes on Chemoselectivity | Citation |
|---|---|---|---|
| SnCl₂·2H₂O / Ethanol | Reflux | A classic and often effective method for aromatic nitro reduction. Generally tolerant of aryl halides. | scispace.com |
| Fe / HCl or NH₄Cl | Aqueous, heat | Cost-effective and widely used. The conditions are acidic, which might affect other acid-sensitive groups. | scispace.com |
| H₂ / Pd/C | Hydrogen gas, solvent | Catalytic hydrogenation is very efficient but can sometimes lead to dehalogenation (especially of iodo and bromo groups). Catalyst choice is critical. | organic-chemistry.org |
| H₂ / Sulfided Platinum Catalyst | Hydrogen gas, solvent | Specialized catalysts like sulfided platinum are designed to prevent dehalogenation of aryl halides during nitro reduction. | sci-hub.st |
| Sodium Borohydride (NaBH₄) / Catalyst | Solvent, often with a transition metal catalyst like Ni(PPh₃)₄ | NaBH₄ alone does not typically reduce nitro groups, but its reactivity can be enhanced with additives. This can offer a milder alternative to other methods. | jsynthchem.com |
Role of the Nitro Group in Activating and Directing Substitutions
The nitro group exerts a powerful, yet dichotomous, influence on substitution reactions at the aromatic ring, depending on the nature of the attacking species (nucleophile or electrophile).
Activation towards Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.2.3, the nitro group is a strong activating group for SNAr. By withdrawing electron density through both inductive and resonance effects, it makes the ring electron-poor and directs incoming nucleophiles to the ortho and para positions where it can effectively stabilize the anionic Meisenheimer intermediate. libretexts.orgmdpi.com
Deactivation towards Electrophilic Aromatic Substitution (EAS): In contrast, for Electrophilic Aromatic Substitution (EAS), where the ring itself acts as the nucleophile, the nitro group is a strong deactivating group. libretexts.org The same electron-withdrawing properties that facilitate SNAr make the ring less willing to attack an incoming electrophile. youtube.comlibretexts.org Furthermore, the nitro group acts as a meta-director in EAS. This is because the carbocationic intermediates (sigma complexes) formed during ortho and para attack have a destabilizing resonance structure where the positive charge is placed adjacent to the positively charged nitrogen of the nitro group. The meta-attack intermediate avoids this unfavorable arrangement, making it the least destabilized and therefore the favored pathway. libretexts.org
| Reaction Type | Effect on Ring Reactivity | Directing Influence | Reason | Citation |
|---|---|---|---|---|
| Nucleophilic (SNAr) | Activating | Ortho, Para | Stabilizes the negative charge of the anionic intermediate (Meisenheimer complex) via resonance. | libretexts.orgmdpi.com |
| Electrophilic (EAS) | Deactivating | Meta | Destabilizes the positive charge of the cationic intermediate (sigma complex) for ortho/para attack. | youtube.comlibretexts.org |
Intermolecular and Intramolecular Cascade Reactions
The unique combination of functional groups in this compound makes it an ideal substrate for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. These reactions can rapidly build molecular complexity from a relatively simple starting material.
A plausible cascade sequence could begin with an intermolecular nucleophilic substitution at the highly reactive benzylic position. For instance, reaction with a bifunctional nucleophile, such as an amino alcohol or amino thiol, would replace the benzylic bromide. The newly introduced nucleophilic center (e.g., the hydroxyl or thiol group) is now tethered to the molecule and positioned to participate in a subsequent intramolecular reaction.
This second step would likely be an intramolecular SNAr reaction. The tethered nucleophile could attack the C4 position, displacing the iodide, which is activated by the para-nitro group. This cyclization would result in the formation of a new heterocyclic ring fused to the benzene (B151609) ring. The feasibility of such intramolecular cyclizations on substituted aromatics is a well-established synthetic strategy. nih.gov
Alternatively, a cascade could be initiated by the reduction of the nitro group to an amine, as described in section 3.3.1. The resulting 2-amino group is a potent internal nucleophile. This aniline (B41778) derivative could then undergo an intramolecular cyclization, for example, by attacking the benzylic carbon to displace the bromine, or by participating in a metal-catalyzed cross-coupling reaction involving the iodide at C4. The ortho-nitro group's potential to act as an intramolecular nucleophilic assistant in certain solvolysis reactions of benzyl halides further highlights the potential for complex intramolecular transformations. nih.gov
Contribution to the Synthesis of Complex Organic Architectures
The multifunctionality of this compound, featuring a reactive benzyl bromide group and an aromatic ring substituted with electron-withdrawing nitro, fluoro, and iodo groups, theoretically makes it a valuable building block in organic synthesis. However, specific examples of its application are not documented in peer-reviewed literature.
As a Building Block for Substituted Aromatic and Heterocyclic Systems
While related multi-substituted aromatic compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, have been successfully used as building blocks for the solid-phase synthesis of various heterocyclic scaffolds like benzimidazoles and quinoxalinones, no such detailed synthetic applications are reported for this compound. nih.gov The presence of the benzyl bromide moiety suggests its utility in introducing the 5-fluoro-4-iodo-2-nitrophenylmethyl group into various molecules, a common strategy for building complex molecular frameworks.
Precursor for Biologically Relevant Scaffolds in Medicinal Chemistry Research
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net The structural alerts within this compound—a fluorinated and nitrated phenyl ring—are often found in molecules of biological interest. For instance, various substituted benzyl bromides are utilized in the synthesis of compounds with potential anticancer properties. rsc.org However, there is no specific research available that demonstrates the use of this compound as a direct precursor to any named biologically relevant scaffolds.
Role as a Reagent in Organic Transformations for Enhanced Selectivity
The electron-withdrawing groups on the aromatic ring of this compound are expected to influence its reactivity, potentially offering enhanced selectivity in certain organic transformations. Nucleophilic substitution at the benzylic position is a probable reaction pathway. Research on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has explored nucleophilic aromatic substitution of the fluorine atom. beilstein-journals.orgnih.govnih.govresearchgate.net While analogous reactivity could be hypothesized for the iodo- and fluoro-substituents on this compound under specific conditions, no dedicated studies confirming this or demonstrating its role in enhancing selectivity have been published.
Preparation of Derivatized Compounds for Analytical and Mechanistic Studies
Benzyl bromides are sometimes used as derivatizing agents in analytical chemistry to enhance the detection of certain molecules. For example, other brominated reagents are used to derivatize compounds for analysis by liquid chromatography-mass spectrometry. nih.gov Reagents like pentafluorobenzyl bromide are well-known versatile derivatization agents. researchgate.net There is, however, no evidence in the literature of this compound being specifically used for the preparation of derivatized compounds for analytical or mechanistic studies.
Lack of Publicly Available Research Hinders Mechanistic Analysis of this compound
A thorough review of available scientific literature and chemical databases reveals a significant gap in the publicly accessible research concerning the mechanistic details of reactions involving the compound This compound . While the compound is listed by chemical suppliers, indicating its availability for purchase and potential use in synthesis, dedicated studies on its reaction pathways, kinetics, and computational analysis appear to be unpublished or not widely disseminated.
The specific electronic and steric environment of this compound, created by the interplay of the electron-withdrawing nitro group and the halogen substituents (fluoro and iodo) at specific positions on the benzene ring, suggests a complex reactivity profile. However, without experimental or computational data, any discussion of its reaction mechanisms would be purely speculative.
Research into related nitrobenzyl halides does provide a general context for potential reactivity. For instance, studies on compounds like 4-nitrobenzyl bromide have explored pathways ranging from SN2 nucleophilic substitutions to anion-radical mechanisms, with the outcome often depending on the nature of the reacting base. The electron-withdrawing nitro group is known to activate the benzylic carbon toward nucleophilic attack. The additional presence of both fluorine and iodine in the target compound would further modulate this reactivity in unique ways that cannot be accurately extrapolated from simpler analogs.
Due to the absence of specific research findings, it is not possible to provide a detailed analysis as requested for the following topics:
Mechanistic Investigations of Reactions Involving 5 Fluoro 4 Iodo 2 Nitrobenzyl Bromide
Computational Chemistry Approaches to Understanding Reaction Mechanisms:A search for computational studies, such as Density Functional Theory (DFT) calculations, that model the reaction mechanisms of 5-Fluoro-4-iodo-2-nitrobenzyl bromide yielded no results.
Consequently, the generation of an article with the specified detailed structure, research findings, and data tables is not feasible at this time. Further experimental and computational research would be required to elucidate the mechanistic intricacies of this specific compound.
Advanced Derivatization Strategies and Functionalization of 5 Fluoro 4 Iodo 2 Nitrobenzyl Bromide
Site-Selective Functionalization of the Polyfunctionalized Core
The inherent differences in the reactivity of the functional groups on the aromatic ring of 5-fluoro-4-iodo-2-nitrobenzyl bromide enable site-selective modifications. The planning of a successful multistep synthesis involving such a molecule requires a thorough understanding of the directing effects of each substituent. libretexts.orgpressbooks.pub
The benzyl (B1604629) bromide is the most reactive site for nucleophilic substitution. This reactivity can be exploited for the introduction of a wide range of functionalities. For instance, it can readily react with nucleophiles such as amines, thiols, and alcohols to form the corresponding substituted benzyl derivatives. Palladium-catalyzed cross-coupling reactions of benzyl bromides with organolithium reagents have also been shown to be effective, tolerating various organolithium-sensitive functional groups. nih.gov Another approach involves the homologation of benzyl bromides with diazo derivatives, which proceeds via a rate-determining SN1 mechanism to form a C-C bond. nih.gov
The iodine atom at the 4-position is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of aryl, alkynyl, and vinyl groups, respectively. The reactivity of the C-I bond towards these transformations is generally higher than that of the C-F bond, allowing for selective functionalization at the 4-position.
The nitro group at the 2-position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a versatile functional handle for further derivatization, such as acylation, sulfonylation, and diazotization followed by Sandmeyer reactions. The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
The fluorine atom at the 5-position is the least reactive site on the aromatic ring. Nucleophilic aromatic substitution (SNAr) to replace the fluorine atom would require harsh reaction conditions and a strong nucleophile, due to the presence of the deactivating nitro group meta to it. However, under specific conditions, SNAr reactions can be a viable strategy. vapourtec.com
The following table summarizes the potential site-selective reactions for each functional group:
| Functional Group | Position | Potential Reactions |
| Benzyl bromide | Methylene | Nucleophilic substitution (with amines, alcohols, thiols), Palladium-catalyzed cross-coupling, Homologation with diazo compounds |
| Iodine | 4 | Suzuki coupling, Sonogashira coupling, Heck coupling, Stille coupling, Buchwald-Hartwig amination |
| Nitro | 2 | Reduction to amine, followed by acylation, sulfonylation, diazotization |
| Fluorine | 5 | Nucleophilic aromatic substitution (under forcing conditions) |
Strategies for Further Structural Diversification and Library Synthesis
The ability to selectively functionalize each of the reactive sites on this compound makes it an excellent starting material for the synthesis of chemical libraries. vapourtec.com Library synthesis is a powerful tool in drug discovery and materials science, enabling the rapid generation of a large number of structurally related compounds for high-throughput screening. vapourtec.com
A common strategy for structural diversification involves a stepwise approach, where each functional group is addressed sequentially. For example, one could start with a nucleophilic substitution at the benzyl bromide position, followed by a Suzuki coupling at the iodo position, and finally, reduction of the nitro group and subsequent acylation. This three-step sequence, using a variety of different building blocks at each step, could rapidly generate a large and diverse library of compounds.
Another approach is to utilize the benzyl bromide moiety to attach the core structure to a solid support. This would facilitate the purification of intermediates and the automation of the synthetic process. Once the desired modifications have been made to the aromatic ring, the final product can be cleaved from the support.
The generation of diverse molecular scaffolds can also be achieved through more complex, one-pot reactions. For example, a reaction sequence involving an initial cross-coupling reaction followed by an intramolecular cyclization could be envisioned, leading to the formation of novel heterocyclic systems. The synthesis of polycyclic aromatic compounds can be achieved through various methods, including those based on enamine chemistry. acs.org
The following table outlines a potential strategy for library synthesis starting from this compound:
| Step | Reaction | Reagents | Outcome |
| 1 | Nucleophilic Substitution | Diverse amines, alcohols, or thiols | Introduction of a variety of substituents at the benzylic position |
| 2 | Suzuki Coupling | Diverse boronic acids | Introduction of a variety of aryl or heteroaryl groups at the 4-position |
| 3 | Nitro Reduction | SnCl2 or H2/Pd | Conversion of the nitro group to an amine |
| 4 | Acylation | Diverse acyl chlorides or carboxylic acids | Formation of a library of amides with diverse functionalities |
Preparation of Labeled Analogues for Tracer and Mechanistic Research
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and for use as tracers in biological systems. researchgate.netnih.gov The structure of this compound offers several possibilities for the introduction of isotopic labels.
For mechanistic studies of reactions involving the benzyl bromide moiety, deuterium (B1214612) labeling at the benzylic position (5-fluoro-4-iodo-2-nitrobenzyl-α,α-d2 bromide) would be informative. This could be achieved by reduction of the corresponding benzoyl chloride with a deuterated reducing agent, followed by bromination of the resulting deuterated benzyl alcohol.
Radioiodination is a common method for preparing radiotracers for imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The iodine atom at the 4-position can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This can be accomplished through iododemetallation reactions, for instance, from a trialkylstannyl precursor. nih.govresearchgate.net The resulting radiolabeled compound could be used to study the in vivo distribution and pharmacokinetics of molecules derived from this scaffold.
Furthermore, the introduction of stable isotopes such as ¹³C or ¹⁵N can be useful for mechanistic studies using NMR spectroscopy or mass spectrometry. nih.gov For example, a ¹³C label could be incorporated into the benzyl group via a Grignard reaction using a ¹³C-labeled carbon dioxide source, followed by reduction and bromination. A ¹⁵N label could be introduced by using a ¹⁵N-labeled nitrating agent during the synthesis of the nitroaromatic precursor. The study of nitroaromatic compounds is also relevant in the context of their environmental biodegradation. cswab.org
The following table details potential isotopic labeling strategies for this compound:
| Isotope | Position of Label | Method | Application |
| ²H (Deuterium) | Benzylic position | Reduction of the corresponding benzoyl chloride with a deuterated reducing agent, followed by bromination. | Mechanistic studies of reactions involving the benzyl bromide. |
| ¹²³I / ¹²⁵I / ¹³¹I | 4-position | Iododemetallation of a stannylated precursor with Na¹²³I, Na¹²⁵I, or Na¹³¹I. | In vivo imaging (SPECT/PET), biodistribution studies. |
| ¹³C | Benzylic carbon | Grignard reaction with ¹³CO₂, followed by reduction and bromination. | Mechanistic studies using NMR and mass spectrometry. |
| ¹⁵N | Nitro group | Nitration with a ¹⁵N-labeled nitrating agent. | Mechanistic studies of reactions involving the nitro group. |
Future Directions and Emerging Research Avenues
Development of Sustainable and Environmentally Benign Synthetic Routes
The synthesis of complex halogenated nitroaromatics often relies on traditional methods that can be resource-intensive and generate hazardous waste. nih.govnih.govresearchgate.net Future research will likely prioritize the development of greener synthetic pathways to 5-Fluoro-4-iodo-2-nitrobenzyl bromide. This includes the exploration of enzymatic halogenation, which offers high selectivity under mild conditions and can reduce the need for harsh reagents. nih.gov The use of alternative, less toxic solvents and the development of catalytic systems that can be recycled are also critical areas of investigation. Mechanochemistry, a solvent-free approach that uses mechanical force to induce chemical reactions, presents another promising avenue for the sustainable synthesis of halogenated compounds. mdpi.com
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Enzymatic Halogenation | High regioselectivity, mild reaction conditions, reduced waste. | Identification of suitable halogenating enzymes, optimization of reaction conditions. |
| Green Solvents | Reduced environmental impact, improved safety. | Screening of bio-based or recyclable solvents, assessing solvent effects on reaction efficiency. |
| Recyclable Catalysts | Lower cost, reduced metal contamination in products. | Development of robust heterogeneous catalysts, investigation of catalyst immobilization techniques. |
| Mechanochemistry | Solvent-free reactions, potentially faster reaction times. | Optimization of milling parameters, investigation of reaction mechanisms under mechanical stress. |
Exploration of Novel Chemo-, Regio-, and Stereoselective Transformations
The multiple reactive sites on this compound make it an ideal substrate for investigating and developing highly selective chemical transformations. Future research will likely focus on reactions that can differentiate between the various functional groups, allowing for precise molecular editing. mdpi.comyoutube.commasterorganicchemistry.com For instance, developing catalytic systems that enable selective cross-coupling reactions at the carbon-iodine bond without disturbing the benzyl (B1604629) bromide moiety would be a significant advancement. Similarly, exploring stereoselective reactions at the benzylic position could lead to the synthesis of chiral molecules with potential applications in pharmacology and materials science. The development of new protecting group strategies will also be crucial for achieving selective transformations on such a polyfunctionalized molecule. wikipedia.org
Potential for Photocatalytic and Electrocatalytic Applications in Synthesis
Photocatalysis and electrocatalysis offer powerful and sustainable alternatives to traditional synthetic methods. In the context of this compound, these technologies could be employed for a variety of transformations. For example, the photocatalytic reduction of the nitro group could provide a mild and selective route to the corresponding aniline (B41778), a valuable synthetic intermediate. benthamdirect.comresearchgate.netbohrium.comstudylib.net Electrocatalysis could be used to mediate the reductive dehalogenation of the compound, potentially offering a high degree of control over the reaction. researchgate.net Furthermore, the use of light- and electricity-driven methods can often be performed at ambient temperature and pressure, reducing the energy consumption of synthetic processes. The development of cooperative catalytic systems, where a photocatalyst works in concert with another catalyst, could also enable novel transformations of this complex molecule. acs.orgnih.govorganic-chemistry.org
| Catalytic Method | Potential Application for this compound | Key Research Focus |
| Photocatalysis | Selective reduction of the nitro group, C-H functionalization. | Development of efficient and stable photocatalysts, understanding reaction mechanisms. |
| Electrocatalysis | Controlled dehalogenation, electrochemical cross-coupling reactions. | Design of selective electrodes, optimization of reaction conditions (e.g., solvent, electrolyte). |
| Cooperative Catalysis | Novel bond formations, accessing new reaction pathways. | Identification of compatible catalyst pairs, elucidating synergistic effects. |
Integration into Automated Synthesis and Flow Chemistry Platforms
The synthesis of complex and potentially hazardous molecules like this compound can be significantly enhanced through the use of automated synthesis and flow chemistry. These technologies offer improved safety, reproducibility, and scalability compared to traditional batch methods. nih.govnih.gov Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. springerprofessional.deacs.org The integration of in-line analytical techniques can enable real-time reaction monitoring and optimization. For a molecule with multiple reactive groups, a multi-step flow synthesis could be designed to perform sequential transformations in a continuous manner, minimizing the need for intermediate purification steps. unimi.it
| Technology | Potential Benefits for this compound Synthesis | Key Research Focus |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. | Development of robust robotic platforms, integration of analytical tools. |
| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility. | Reactor design, optimization of flow parameters, development of multi-step flow sequences. |
Q & A
Q. Key Factors :
- Temperature : Excessive heat during nitration can lead to byproducts like nitroso derivatives.
- Solvent Polarity : Polar solvents (e.g., DCM) improve iodine incorporation but may reduce bromination efficiency .
- Yield Optimization : Typical yields range from 40–60%; purification via column chromatography (silica gel, hexane/EtOAc) is critical .
Basic Question: How can researchers ensure the purity of this compound, and which analytical techniques are most effective?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
